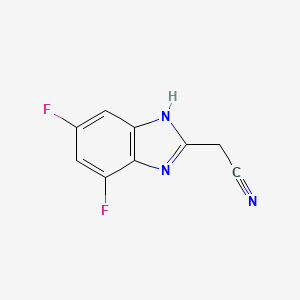

2-(氰甲基)-5,7-二氟苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

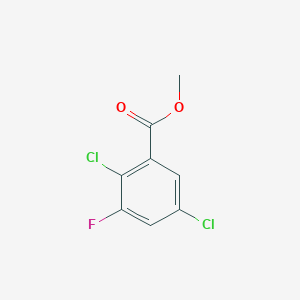

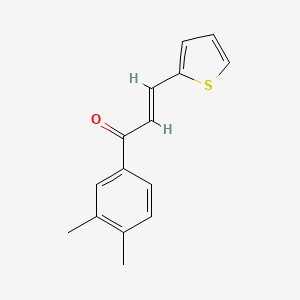

2-(Cyanomethyl)-5,7-difluorobenzimidazole (CMDFB) is a heterocyclic compound with a broad spectrum of biological activities. It has been extensively studied in the past few decades, and its diverse applications have been demonstrated in a variety of fields, including medicinal chemistry, organic synthesis, and biochemistry. CMDFB is a versatile building block for the synthesis of a wide range of compounds and has been used in the preparation of several important pharmaceuticals.

科学研究应用

合成方法和生物学意义

苯并唑类(包括2-(氰甲基)-5,7-二氟苯并咪唑的衍生物)因其广泛的生物活性而引起合成化学和医药应用领域的兴趣。合成化学家们已经开发了获得胍部分化合物的程序,例如2-氨基苯并咪唑、阿司咪唑、阿苯达唑和甲苯达辛,因为它们分别作为抗组胺药、驱虫药和杀真菌剂具有重要意义。胍基团并入苯并唑环中,形成2-胍基苯并唑,已显示出改变这些杂环生物活性的潜力。这些修饰导致了对这些化合物的药理活性的研究,包括它们通过血管生成和细胞凋亡的细胞毒性作用和抑制细胞增殖作用(Rosales-Hernández 等人,2022)。

苯并噻唑的治疗潜力

另一个研究领域集中在苯并噻唑衍生物上,它们表现出广泛的抗菌、镇痛、抗炎和抗糖尿病活性。这些化合物(特别是2-芳基苯并噻唑作为抗肿瘤剂)的治疗潜力已被广泛综述。一些苯并噻唑衍生物已在临床上用于治疗各种疾病和疾病,突出了苯并噻唑核在药物发现中的重要性。本综述强调了苯并噻唑类化疗药物的持续开发及其在医学中的未来应用(Kamal 等人,2015)。

苯并噻唑衍生物的进展

最近的研究还集中在苯并噻唑支架的结构修饰以及苯并噻唑及其结合物作为新型抗肿瘤剂的开发上。这些研究涉及探索带有苯并噻唑部分的杂环衍生物的体外和体内筛选,检查它们的构效关系 (SAR)、机制、药代动力学和临床用途。该综述讨论了大量苯并噻唑衍生物有希望的抗癌活性以及作为候选药物的进一步开发的必要性。这项工作表明,尽管临床研究取得了令人鼓舞的结果,但为了安全地将它们用作癌症治疗方案,需要对它们的毒性进行全面评估(Ahmed 等人,2012)。

作用机制

Target of Action

It is known that benzimidazole derivatives are often used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with organoboron reagents, which are crucial in this reaction .

Mode of Action

It can be inferred from related compounds that it may participate in reactions involving the transfer of formally nucleophilic organic groups from boron to palladium, a key step in the suzuki–miyaura coupling .

Biochemical Pathways

It is known that the suzuki–miyaura coupling, in which this compound may participate, is a key reaction in the synthesis of various organic compounds . Therefore, it could potentially influence a wide range of biochemical pathways depending on the specific context of its use.

Pharmacokinetics

A study on similar cyanomethyl vinyl ether derivatives suggests that they have favorable adme properties . These properties, along with the compound’s potential interactions with its targets, could significantly impact its bioavailability.

Result of Action

Given its potential role in the suzuki–miyaura coupling, it could contribute to the formation of carbon–carbon bonds, thereby facilitating the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of 2-(Cyanomethyl)-5,7-difluorobenzimidazole can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling, in which this compound may participate, is known to be exceptionally mild and functional group tolerant . This suggests that the compound could exhibit stable performance under a wide range of conditions.

属性

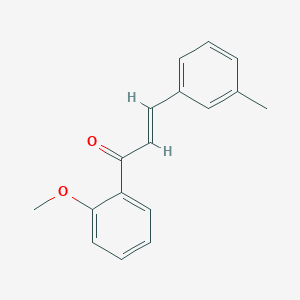

IUPAC Name |

2-(4,6-difluoro-1H-benzimidazol-2-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2N3/c10-5-3-6(11)9-7(4-5)13-8(14-9)1-2-12/h3-4H,1H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIIBJVVTYBCKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=N2)CC#N)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyanomethyl)-5,7-difluorobenzimidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

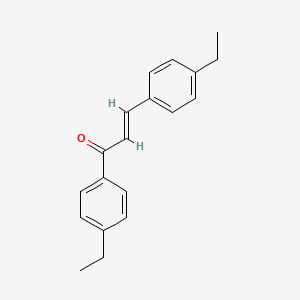

![(2E)-3-[4-(Propan-2-yl)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B6356466.png)

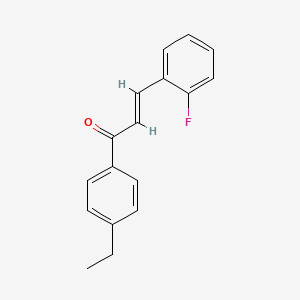

![4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6356522.png)